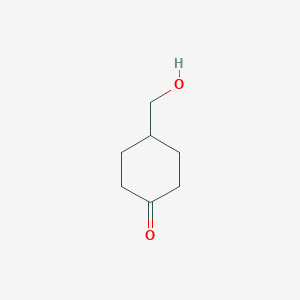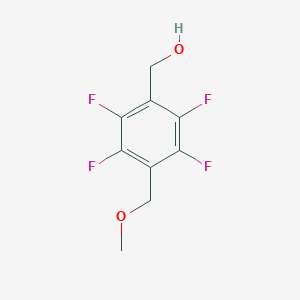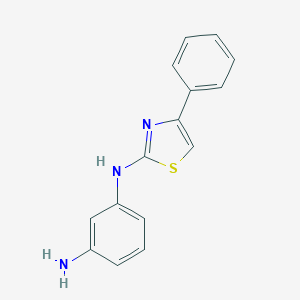
N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine, also known as PBDT or NSC 757284, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. In
作用機序
N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine inhibits the activity of PARP by binding to its catalytic domain. This prevents PARP from repairing DNA damage, leading to the accumulation of unrepaired DNA breaks and ultimately cell death. N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
生化学的および生理学的効果
N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. It has also been shown to reduce the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine is its ability to selectively target cancer cells while sparing normal cells. This reduces the potential for side effects in cancer therapy. However, N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine has limited solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action may not be effective in all types of cancer cells.
将来の方向性
Future research on N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine could focus on improving its solubility and bioavailability for in vivo studies. Additionally, further studies could explore its potential applications in the treatment of inflammatory diseases. Another potential direction for research could be the development of combination therapies using N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine and other cancer drugs to enhance its efficacy. Finally, studies could explore the potential of N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine as a diagnostic tool for cancer detection.
科学的研究の応用
N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine has been shown to have potential applications in cancer research due to its ability to inhibit the activity of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death. N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
CAS番号 |
1619-41-6 |
|---|---|
製品名 |
N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine |
分子式 |
C15H13N3S |
分子量 |
267.4 g/mol |
IUPAC名 |
3-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C15H13N3S/c16-12-7-4-8-13(9-12)17-15-18-14(10-19-15)11-5-2-1-3-6-11/h1-10H,16H2,(H,17,18) |
InChIキー |
MUNMQVLAUQOQES-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC(=C3)N |
正規SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC(=C3)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

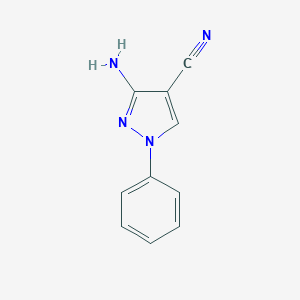
![3-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B156077.png)
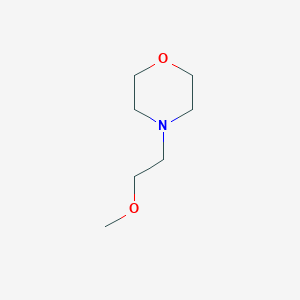
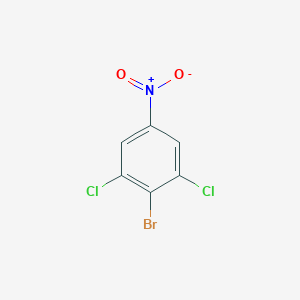
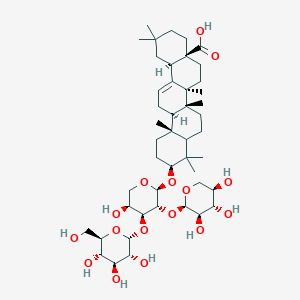
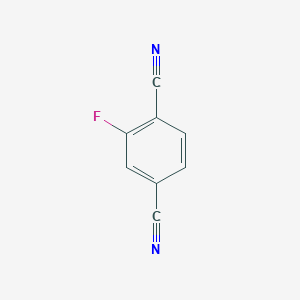
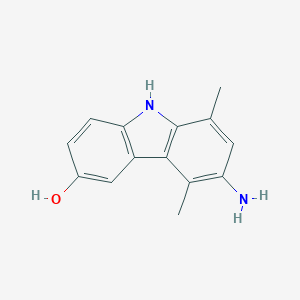
![1,6-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B156086.png)
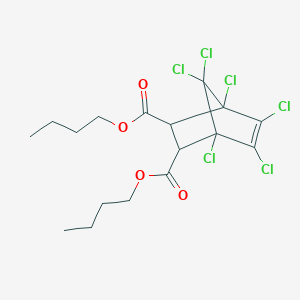
![5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one](/img/structure/B156091.png)
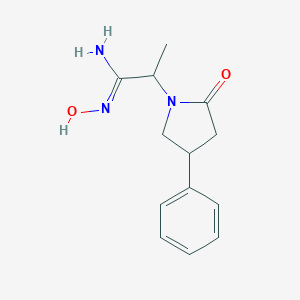
![9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene](/img/structure/B156096.png)
